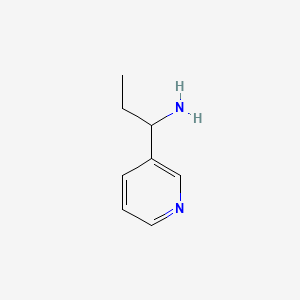

1-(Pyridin-3-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-8(9)7-4-3-5-10-6-7/h3-6,8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGKOCARCUCUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600119 | |

| Record name | 1-(Pyridin-3-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60289-67-0 | |

| Record name | α-Ethyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60289-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyridin-3-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Pyridin-3-yl)propan-1-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(Pyridin-3-yl)propan-1-amine

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a 1-aminopropyl group. As a chiral primary amine, it serves as a versatile building block in synthetic organic chemistry and medicinal chemistry. The strategic placement of a basic nitrogen atom in the pyridine ring and a nucleophilic primary amine on the side chain makes it a valuable scaffold for constructing more complex molecules. Its structural motifs are found in various biologically active compounds, highlighting its significance for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and reactivity, offering a technical resource for scientists and researchers.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| CAS Number | 60289-67-0 | [1][3] |

| IUPAC Name | This compound | N/A |

| Boiling Point | 238.3°C at 760 mmHg | |

| Physical Form | Solid or liquid | [3] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [3] |

Synthesis and Purification

A common and reliable method for synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 1-(pyridin-3-yl)propan-1-one. This two-step, one-pot process involves the formation of an imine intermediate, which is subsequently reduced to the target primary amine.

Synthetic Workflow

The overall synthetic transformation can be visualized as follows:

Caption: Reductive amination of 1-(pyridin-3-yl)propan-1-one.

Detailed Experimental Protocol

Objective: To synthesize this compound from 1-(pyridin-3-yl)propan-1-one.

Materials:

-

1-(Pyridin-3-yl)propan-1-one

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Reaction Setup: To a solution of 1-(pyridin-3-yl)propan-1-one (1.0 eq) in methanol, add ammonium acetate (7-10 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0°C using an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the resulting residue between dichloromethane and saturated aqueous sodium bicarbonate.

-

Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane.

-

Drying and Filtration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude amine by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Rationale: The use of a large excess of ammonium acetate shifts the equilibrium towards the formation of the imine. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Below are the expected spectral characteristics for this compound.

| Technique | Expected Characteristics |

| ¹H NMR | Pyridine Protons: δ 8.4-8.6 (m, 2H), δ 7.6-7.8 (m, 1H), δ 7.2-7.4 (m, 1H). Methine Proton (CH-NH₂): δ ~4.0 (t, 1H). Amine Protons (NH₂): δ ~1.5-2.5 (br s, 2H). Methylene Protons (CH₂): δ ~1.7-1.9 (m, 2H). Methyl Protons (CH₃): δ ~0.9 (t, 3H). |

| ¹³C NMR | Pyridine Carbons: δ ~147-150 (2C), δ ~134-138 (2C), δ ~123 (1C). Methine Carbon (CH-NH₂): δ ~55-60. Methylene Carbon (CH₂): δ ~30-35. Methyl Carbon (CH₃): δ ~10-15. |

| IR (Infrared) | N-H Stretch (Amine): 3300-3400 cm⁻¹ (two bands for primary amine). C-H Stretch (Aliphatic): 2850-2960 cm⁻¹. C=N, C=C Stretch (Pyridine): 1570-1610 cm⁻¹. N-H Bend (Amine): 1590-1650 cm⁻¹. |

| MS (Mass Spec.) | Molecular Ion (M⁺): m/z = 136. Base Peak: m/z = 107 (Loss of ethyl group, [M-C₂H₅]⁺). Other Fragments: m/z = 78 (Pyridyl fragment). |

Chemical Reactivity and Handling

Reactivity Profile

This compound possesses two key reactive centers: the primary amine and the pyridine nitrogen.

-

Primary Amine: The primary amine group is nucleophilic and basic. It readily undergoes standard amine reactions such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

-

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution, which, if forced, would likely occur at the 5-position.

Mass Spectrometry Fragmentation Pathway

The most characteristic fragmentation in mass spectrometry involves the cleavage of the C-C bond alpha to the pyridine ring, which is analogous to a benzylic cleavage.

Caption: Primary fragmentation of the molecular ion.

Safety and Handling

Based on data for related compounds, this compound should be handled with care.

-

Hazards: It is potentially toxic if swallowed.[3] Analogs are known to cause skin and eye irritation.[2]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), away from light and oxidizing agents.[3]

Significance in Drug Development

The pyridinyl-amine scaffold is a privileged structure in medicinal chemistry. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions, while the amine group can serve as a hydrogen bond donor or a basic center for salt formation, improving solubility and bioavailability.

Derivatives of pyridinyl-alkylamines are explored for various therapeutic applications:

-

Antimicrobial Agents: The core structure is a key intermediate for compounds with notable activity against various human pathogens.[4]

-

CNS-Active Agents: Structural analogs have been investigated as potential Selective Serotonin Reuptake Inhibitors (SSRIs), indicating their promise for developing agents active in the central nervous system.[4]

-

Anticancer Research: Pyridine and pyrimidine hybrids containing amide functionalities have been synthesized and evaluated for their antiproliferative effects, showing activity against cancer cell lines like A549 (human lung cancer).[5]

The chirality at the alpha-carbon offers an additional dimension for optimizing biological activity and selectivity, making this compound an important starting material for creating diverse chemical libraries for high-throughput screening.

References

- 1. 1-(3-Pyridinyl)-1-propanamine - Amerigo Scientific [amerigoscientific.com]

- 2. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 60289-67-0 [sigmaaldrich.com]

- 4. 3-(Pyridin-2-yl)propan-1-amine|Research Chemical [benchchem.com]

- 5. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

1-(Pyridin-3-yl)propan-1-amine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Pyridin-3-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of this compound (Molecular Formula: C₈H₁₂N₂, Molecular Weight: 136.19 g/mol ). As a key building block in medicinal chemistry and materials science, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals. This document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the predicted spectral data, the underlying chemical principles governing these spectroscopic properties, detailed experimental protocols for data acquisition, and the interpretation of the resulting spectra.

Introduction: The Structural Context

This compound is a primary amine featuring a chiral center at the benzylic-equivalent position (C1) and a pyridine ring. The pyridine moiety, a heteroaromatic system, significantly influences the electronic environment of the entire molecule, which is reflected in its spectroscopic data. The primary amine group provides a site for hydrogen bonding and characteristic vibrational modes and fragmentation patterns. The structural elucidation of such molecules is a critical step in synthesis and development, confirming identity, purity, and stereochemistry.[1] This guide serves as a foundational resource for interpreting the key spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] For this compound, both ¹H and ¹³C NMR provide unambiguous information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. However, the amine and pyridine nitrogens can interact with acidic impurities, potentially broadening signals. The use of deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be advantageous, as they can exchange with the N-H protons, causing their signals to simplify or disappear, which aids in their assignment.[3]

Predicted ¹H NMR Data (400 MHz, CDCl₃): The predicted chemical shifts (δ) are based on the known values for pyridine[4] and the influence of alkyl and amino substituents.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Inferred Structural Information |

| H-2' (Pyridine) | ~8.60 | d (doublet) | ~2.0 | Proton ortho to nitrogen, adjacent to C3'. Deshielded. |

| H-6' (Pyridine) | ~8.50 | dd (doublet of doublets) | ~4.8, 1.5 | Proton ortho to nitrogen. Coupled to H-5' and H-4'. Deshielded. |

| H-4' (Pyridine) | ~7.70 | dt (doublet of triplets) | ~8.0, 2.0 | Proton para to nitrogen. Coupled to H-5', H-2', and H-6'. |

| H-5' (Pyridine) | ~7.30 | dd (doublet of doublets) | ~8.0, 4.8 | Proton meta to nitrogen. Coupled to H-4' and H-6'. |

| H-1 (CH-N) | ~4.10 | t (triplet) | ~6.8 | Methine proton attached to both the pyridine ring and the nitrogen atom. |

| H-2 (CH₂) | ~1.75 | m (multiplet) | - | Methylene protons adjacent to the chiral center and the methyl group. |

| NH₂ | ~1.60 | s (singlet, broad) | - | Amine protons; signal is often broad and may exchange with D₂O. |

| H-3 (CH₃) | ~0.90 | t (triplet) | ~7.4 | Terminal methyl group protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-45° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Integrate the signals to determine proton ratios and measure the chemical shifts and coupling constants.

Visualization: Key ¹H-¹H Coupling Network

Caption: Predicted ¹H-¹H spin-spin coupling in this compound.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-3' (Pyridine) | ~141.0 | Quaternary carbon attached to the propyl-amine side chain. |

| C-2' (Pyridine) | ~148.5 | Carbon ortho to nitrogen, deshielded. |

| C-6' (Pyridine) | ~148.0 | Carbon ortho to nitrogen, deshielded. |

| C-4' (Pyridine) | ~123.5 | Carbon para to nitrogen. |

| C-5' (Pyridine) | ~135.0 | Carbon meta to nitrogen. |

| C-1 (CH-N) | ~55.0 | Carbon attached to nitrogen and the aromatic ring. |

| C-2 (CH₂) | ~30.0 | Aliphatic methylene carbon. |

| C-3 (CH₃) | ~11.0 | Aliphatic methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.

-

Instrumentation: Acquire the spectrum on a 101 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 160 ppm.

-

A relaxation delay of 2 seconds is standard.

-

Acquire several hundred to a few thousand scans depending on the sample concentration.

-

-

Processing & Analysis: Process the FID similarly to the ¹H spectrum. Identify the chemical shifts for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[5]

Key Vibrational Modes: The structure contains N-H bonds (primary amine), C-H bonds (aromatic and aliphatic), and C=C/C=N bonds (pyridine ring).

-

N-H Stretch: Primary amines characteristically show two bands (symmetric and asymmetric stretching) in the 3500-3300 cm⁻¹ region.[6]

-

C-H Stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

N-H Bend: The scissoring vibration of the primary amine group typically appears in the 1650-1580 cm⁻¹ region.[7]

-

C=C and C=N Stretches: Aromatic ring stretching vibrations for pyridine occur in the 1600-1450 cm⁻¹ region.[8]

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3380 and ~3310 | N-H Asymmetric & Symmetric Stretch | Medium | Primary Amine (-NH₂) |

| ~3050 | C-H Aromatic Stretch | Medium-Weak | Pyridine Ring |

| ~2960, ~2870 | C-H Aliphatic Stretch | Medium-Strong | Propyl Chain (-CH₂, -CH₃) |

| ~1620 | N-H Scissoring Bend | Medium | Primary Amine (-NH₂) |

| ~1590, ~1480 | C=C and C=N Ring Stretch | Medium-Strong | Pyridine Ring |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small drop of liquid this compound or a small amount of solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information from its fragmentation pattern.[1] For amines, Electron Ionization (EI) is a common technique that leads to predictable fragmentation pathways.

Expected Fragmentation Pattern: The molecular ion (M⁺˙) of a compound with an odd number of nitrogen atoms will have an odd nominal mass, consistent with the Nitrogen Rule.[9] The most characteristic fragmentation for amines is the α-cleavage (cleavage of the bond beta to the nitrogen atom), which results in a stable, resonance-stabilized immonium cation.[10]

-

Molecular Ion (M⁺˙): m/z = 136

-

Alpha-Cleavage: The most favorable α-cleavage involves the loss of the ethyl radical (•CH₂CH₃), as it is the largest substituent on the α-carbon. This leads to the base peak.

Predicted Major Fragments in EI-MS:

| m/z | Proposed Fragment | Rationale |

| 136 | [C₈H₁₂N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 107 | [C₆H₇N₂]⁺ | Base Peak. Loss of ethyl radical (•CH₂CH₃) via α-cleavage. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation, from cleavage of the C-C bond adjacent to the ring. |

Visualization: Primary Fragmentation Pathway

Caption: Predicted EI-MS α-cleavage of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization: Ionize the sample in the gas phase using a standard electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of odd-electron ions is a well-understood process that can be used for structural confirmation.[11]

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy identifies the key functional groups, particularly the primary amine and the pyridine ring. Mass spectrometry confirms the molecular weight and reveals a characteristic α-cleavage fragmentation pattern, leading to a base peak at m/z 107. Together, these techniques provide an unambiguous spectroscopic fingerprint essential for quality control, reaction monitoring, and further research and development activities.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Ricci, A., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2004). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

-

Mary, Y. S., et al. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved from [Link]

-

Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved from [Link]

-

Al-Tel, T. H., et al. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Appleby, K. M., et al. (2016). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

-

Iriarte, J. M., et al. (2023). Primary Pyrrolimines and Pyridinimines. Molecules. Retrieved from [Link]

-

Chemsrc. (n.d.). (R)-1-(Pyridin-3-yl)propan-1-amine. Retrieved from [Link]

-

ResearchGate. (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

-

Lichter, R. L., & Roberts, J. D. (1970). Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. Journal of the American Chemical Society. Retrieved from [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. Retrieved from [Link]

-

Future4200. (n.d.). Chapter 11 - Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. Retrieved from [Link]

-

Zhao, Z., et al. (2019). Facile Synthesis of Pyridines From Propargyl Amines: Concise Total Synthesis of Suaveoline Alkaloids. Angewandte Chemie International Edition in English. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Pyridin-3-yl)propan-1-ol. Retrieved from [Link]

-

University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved from [Link]

-

Stenutz. (n.d.). N-(pyridin-3-ylmethyl)propan-1-amine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 6. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

- 9. future4200.com [future4200.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

Introduction: The Significance of 1-(Pyridin-3-yl)propan-1-amine

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-3-yl)propan-1-amine

This compound is a pivotal chiral building block in modern medicinal chemistry. Its structure, which combines a pyridine ring with a chiral aminopropyl side chain, is a key pharmacophore in a variety of biologically active molecules. The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, while the primary amine provides a site for further functionalization and salt formation, often improving the pharmacokinetic properties of a drug candidate. Consequently, robust and efficient synthesis of this compound, particularly in its enantiomerically pure forms, is of paramount importance for the discovery and development of novel therapeutics.

This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound, ranging from classical methodologies to modern catalytic and enzymatic approaches. Each section delves into the underlying chemical principles, explains the rationale behind experimental choices, and provides detailed protocols to enable researchers to select and implement the most suitable route for their specific objectives.

Route 1: Reductive Amination of 3-Propionylpyridine

Reductive amination is arguably the most direct and widely employed method for synthesizing this compound from the corresponding ketone, 3-propionylpyridine.[1] The transformation is a form of amination that converts a carbonyl group into an amine through an intermediate imine.[1] This process can be performed in a "direct" one-pot fashion, where the ketone, amine source, and reducing agent are combined, or an "indirect" two-step process where the imine is first formed and isolated before reduction.[2]

The core of this method involves the reaction of 3-propionylpyridine with an amine source, typically ammonia or an ammonia equivalent, under weakly acidic conditions to form a transient imine (or iminium ion). This intermediate is then reduced in situ to the target primary amine.[3]

Causality in Reagent Selection

The choice of reducing agent is critical and is dictated by the need to selectively reduce the imine intermediate in the presence of the starting ketone.

-

Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective reagent for one-pot reductive aminations.[4] Its reduced reactivity compared to sodium borohydride (NaBH₄) is key; it is slow to reduce ketones and aldehydes at neutral or slightly acidic pH but rapidly reduces the protonated iminium ion intermediate.[1][4] This selectivity prevents premature reduction of the starting ketone, maximizing the yield of the desired amine. However, the generation of toxic cyanide waste streams is a significant drawback.[1]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, STAB is now one of the most common reagents for this transformation.[4] It is sufficiently reactive to reduce the imine/iminium ion without significantly affecting the starting carbonyl compound. Its non-toxic byproducts make it a preferred choice in many laboratory and process chemistry settings.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Palladium on Carbon, Raney Nickel). It is a "green" chemistry approach as the only byproduct is water.[1] The reaction can be highly efficient but may require specialized high-pressure equipment. Catalyst poisoning by the pyridine nitrogen can sometimes be a challenge, requiring careful optimization of conditions.[5]

-

Pyridine-Borane Complex: This reagent offers a mild alternative to cyanoborohydride-based procedures, reducing toxicity concerns. The reaction is often facilitated by the use of molecular sieves, which not only remove the water generated during imine formation but may also act as a Lewis acid catalyst to accelerate the reaction.[6]

Workflow for General Reductive Amination

Caption: General workflow for one-pot reductive amination.

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

-

Reaction Setup: To a solution of 3-propionylpyridine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or methanol, add ammonium acetate (5-10 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Route 2: The Leuckart-Wallach Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones, specifically using formic acid or its derivatives as both the nitrogen source and the reducing agent.[7] When ammonium formate (HCOONH₄) is used, it thermally dissociates into ammonia and formic acid.[8] Ammonia reacts with the ketone to form the imine, which is then reduced by formic acid.[7][8] An alternative involves using formamide (HCONH₂), which can also act as the amine source.[8]

A significant drawback of the traditional Leuckart reaction is the requirement for high temperatures (typically 120-185 °C), which can lead to side reactions.[7][9] Furthermore, the reaction often yields the N-formyl derivative as a primary product, which must be hydrolyzed in a separate step to obtain the free amine.[9]

Recent advances have introduced catalytic versions of the Leuckart-Wallach reaction. For example, Cp*Rh(III) complexes can catalyze the reductive amination of ketones with ammonium formate at much lower temperatures (50-70 °C), providing the primary amine directly with high chemoselectivity and yield.[10]

Mechanism of the Leuckart Reaction (Ammonium Formate)

Caption: Simplified mechanism of the Leuckart-Wallach reaction.

Experimental Protocol: Classical Leuckart Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-propionylpyridine (1.0 eq) and ammonium formate (3-5 eq).

-

Heating: Heat the mixture to 160-180 °C and maintain this temperature for 4-8 hours. The reaction mixture will become viscous.

-

Hydrolysis: Cool the reaction mixture to room temperature. Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate N-formyl amine.

-

Workup: Cool the solution and make it strongly alkaline by the careful addition of a concentrated sodium hydroxide (NaOH) solution.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or toluene.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate. The crude amine is typically purified by vacuum distillation.

Route 3: Asymmetric and Chemoenzymatic Synthesis

For applications in drug development, obtaining enantiomerically pure this compound is often essential. This requires asymmetric synthesis strategies.

Catalytic Asymmetric Hydrogenation

This approach is a powerful method for producing chiral amines.[5] It typically involves the asymmetric hydrogenation of a prochiral enamine or imine derived from 3-propionylpyridine. The key to success lies in the use of a chiral transition metal catalyst, often based on rhodium, iridium, or ruthenium, complexed with a chiral phosphine ligand.[11][12]

A significant challenge in the asymmetric hydrogenation of pyridyl-containing substrates is the potential for the Lewis basic pyridine nitrogen to coordinate to the metal center of the catalyst, leading to deactivation.[5] Overcoming this requires carefully designed ligands and reaction conditions.

| Catalyst System | Ligand Type | Substrate | Pressure (atm) | Temp (°C) | ee (%) |

| [Rh(COD)₂]BF₄ / Chiral Phosphine | P,N-Ligand | N-aryl imine | 10-50 | 25-50 | >95 |

| [Ir(COD)Cl]₂ / Chiral Spiro-phosphine | N-aryl imine | 50-80 | 50 | >99 | |

| RuCl₂(chiral-diphosphine)(DAIPEN) | Ketone (ATH) | N/A (Transfer) | Ambient | 30-40 | >97 |

Note: This table is illustrative, based on typical results for related substrates. Specific data for this compound would require dedicated literature searches.

Chemoenzymatic Synthesis: A Green and Selective Route

Biocatalysis offers an excellent alternative, providing exceptionally high enantioselectivity under mild, environmentally friendly conditions.[13] A multi-step chemoenzymatic route has proven effective for synthesizing related pyridinic amines.[13]

The strategy involves:

-

Biocatalytic Reduction: A ketoreductase (KRED) enzyme, often from a commercially available screening kit, is used to reduce 3-propionylpyridine to the corresponding (S)- or (R)-1-(pyridin-3-yl)propan-1-ol with very high enantiomeric excess (ee > 99%). The choice of KRED determines the stereochemical outcome.

-

Alcohol Activation: The chiral alcohol is activated for nucleophilic substitution, typically by converting it to a good leaving group such as a mesylate or tosylate.

-

Nucleophilic Substitution: The activated alcohol is treated with a nitrogen source, such as sodium azide (NaN₃), to form the corresponding azide with an inversion of stereochemistry.

-

Azide Reduction: The resulting chiral azide is finally reduced to the primary amine using a standard method like catalytic hydrogenation (H₂/Pd-C) or treatment with triphenylphosphine (Staudinger reaction) followed by hydrolysis.

Workflow for Chemoenzymatic Synthesis

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. scribd.com [scribd.com]

- 11. soc.chim.it [soc.chim.it]

- 12. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

The Synthetic Landscape of 1-(Pyridin-3-yl)propan-1-amine: A Technical Guide to Availability and Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(Pyridin-3-yl)propan-1-amine in Medicinal Chemistry

This compound, a chiral amine featuring a pyridine ring, is a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its structural motif is present in numerous compounds investigated for their therapeutic potential, making reliable access to this starting material a critical consideration in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the commercial availability of this compound and delves into the primary synthetic routes for its preparation, offering field-proven insights into the practical execution and validation of these methods.

Part 1: Commercial Availability and Sourcing

For research and development purposes, this compound (CAS No. 60289-67-0) and its hydrochloride salt (CAS No. 2518327-32-5) are readily available from a variety of chemical suppliers.[1] The availability of both the free base and the more stable hydrochloride salt provides flexibility for different synthetic applications. When selecting a supplier, it is crucial to consider the purity, available quantities, and the analytical data provided to ensure the quality and consistency of the starting material.

Below is a summary of representative commercial suppliers for this compound and its hydrochloride salt:

| Supplier | Product Name | CAS No. | Purity | Available Quantities |

| BLDpharm | This compound | 60289-67-0 | ≥95% | Gram to Kilogram |

| Crysdot LLC | This compound | 60289-67-0 | 95+% | Gram scale |

| CHIRALEN | This compound | 60289-67-0 | 95% | Milligram to Gram |

| BLDpharm | This compound hydrochloride | 2518327-32-5 | ≥97% | Gram to Kilogram |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should conduct their own searches for the most current information and to identify suppliers that best meet their specific needs.

Part 2: Synthetic Routes and Methodologies

The de novo synthesis of this compound is most commonly achieved through the reductive amination of 3-propionylpyridine. This approach offers a convergent and efficient pathway to the target molecule. Two primary methodologies for this transformation are the classical Leuckart-Wallach reaction and modern catalytic reductive amination.

Reductive Amination of 3-Propionylpyridine: A Mechanistic Overview

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine source to form an intermediate imine or enamine, which is then reduced to the corresponding amine.[2] In the case of this compound, the starting ketone is 3-propionylpyridine, and the amine source is typically ammonia or an ammonia equivalent.

The general mechanism involves two key steps:

-

Imine Formation: The nitrogen of the amine source performs a nucleophilic attack on the carbonyl carbon of 3-propionylpyridine. Subsequent dehydration leads to the formation of a protonated imine (an iminium ion).

-

Reduction: A hydride-donating reducing agent then reduces the iminium ion to the final amine product.

The choice of reducing agent and reaction conditions is critical to the success of the reaction, influencing yield, purity, and scalability.

Caption: General workflow for the reductive amination of 3-propionylpyridine.

The Leuckart-Wallach Reaction: A Classic Approach

The Leuckart-Wallach reaction is a well-established method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (such as ammonium formate or formamide) as both the amine source and the reducing agent.[3] This one-pot procedure is attractive for its simplicity and the use of inexpensive reagents.

Causality Behind Experimental Choices:

-

Reagents: Ammonium formate is often preferred as it conveniently serves as a source of both ammonia and formic acid upon heating. Formic acid acts as the hydride donor for the reduction of the intermediate imine.

-

Temperature: The reaction typically requires elevated temperatures (150-200 °C) to drive the decomposition of ammonium formate and facilitate the dehydration and reduction steps.

-

Work-up: The initial product is the N-formyl derivative of the target amine, which requires a subsequent hydrolysis step (typically acidic) to yield the free amine.

Experimental Protocol: Leuckart-Wallach Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-propionylpyridine (1 equivalent) and ammonium formate (3-5 equivalents).

-

Heating: Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux for an additional 4-6 hours to hydrolyze the intermediate N-formyl amine.

-

Work-up and Isolation: Cool the mixture and basify with a concentrated sodium hydroxide solution to a pH > 10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Sources

The Multifaceted Biological Activities of Pyridinylalkylamine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Pyridinylalkylamine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring, a foundational heterocyclic motif, is a cornerstone in the architecture of numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an exceptional scaffold for designing molecules that can effectively interact with a wide array of biological targets. When coupled with a flexible alkylamine side chain, the resulting pyridinylalkylamine core structure offers a versatile platform for the development of novel therapeutics. The alkylamine portion provides opportunities for modulating lipophilicity, basicity, and conformational flexibility, all critical parameters in determining a compound's pharmacokinetic and pharmacodynamic profile. This in-depth technical guide explores the diverse biological activities of pyridinylalkylamine derivatives, with a focus on their antimicrobial, anticancer, and neuroprotective properties. We will delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and professionals in the field of drug development.

I. Antimicrobial Activity: A Renewed Assault on Resistant Pathogens

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial and antifungal agents. Pyridinylalkylamine derivatives have emerged as a promising class of compounds with the potential to address this critical need.

A. Mechanism of Action: Disrupting the Microbial Fortress

The antimicrobial action of many pyridinylalkylamine derivatives is often attributed to their ability to disrupt microbial membranes. The cationic nature of the protonated amine group can facilitate electrostatic interactions with the negatively charged components of bacterial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell lysis.[3]

Furthermore, some derivatives may exert their effects by inhibiting essential cellular processes. For instance, they can chelate metal ions crucial for enzymatic activity or interfere with DNA replication and protein synthesis. The specific mechanism is often dependent on the overall structure of the molecule, including the substitution pattern on the pyridine ring and the length and nature of the alkylamine chain.

B. Structure-Activity Relationship (SAR): Fine-Tuning for Potency

The antimicrobial potency of pyridinylalkylamine derivatives is intricately linked to their structural features:

-

Length of the Alkyl Chain: A critical determinant of antimicrobial activity is the length of the alkyl chain separating the pyridine ring and the amine group. Generally, an optimal chain length exists, often between 8 and 12 carbon atoms, which balances the compound's hydrophobicity and its ability to insert into and disrupt the lipid bilayer of microbial membranes.[4]

-

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring significantly influence activity. Electron-withdrawing groups can enhance the acidity of the pyridinium proton, potentially leading to stronger interactions with microbial targets. The position of the nitrogen atom within the pyridine ring can also affect activity.[5]

-

Nature of the Amine Group: The basicity and steric bulk of the amine group can be modulated to optimize antimicrobial activity. Tertiary amines and quaternary ammonium salts often exhibit potent activity due to their permanent positive charge.

A study on alkyl pyridinol compounds demonstrated that the position of the nitrogen in the pyridinol ring influences antimicrobial activity, with the meta orientation showing the best results against various S. aureus strains.[5] Another study highlighted that longer side chains on the pyridinium nitrogen led to increased antimicrobial activity against Staphylococcus aureus.[3]

C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[6][7]

Materials:

-

Pyridinylalkylamine derivative stock solution (typically in DMSO)

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (MHB with inoculum, no compound)

-

Sterility control (MHB only)

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of Compound Dilutions:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.

-

In the first column, add 200 µL of the pyridinylalkylamine derivative at the highest desired concentration (prepared in MHB).

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column of dilutions.

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Add 100 µL of the diluted inoculum to each well containing the compound dilutions and the negative control well.

-

The sterility control well receives 100 µL of sterile MHB only.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[6]

-

Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.

-

D. Quantitative Data Summary: Antimicrobial Activity of Pyridinylalkylamine Analogs

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| EA-02-009 (alkyl pyridinol) | S. aureus | 0.5 - 1 | [5] |

| JC-01-072 (alkyl pyridinol) | S. aureus | 4 | [5] |

| JC-01-074 (alkyl pyridinol) | S. aureus | 16 | [5] |

| Pyridine salt 66 | S. aureus | 56% inhibition at 100 µg/mL | [8] |

| Pyridine salt 65 | E. coli | 55% inhibition at 100 µg/mL | [8] |

E. Experimental Workflow: Antimicrobial Screening

Caption: Workflow for MIC determination using broth microdilution.

II. Anticancer Activity: Targeting the Hallmarks of Cancer

The pyridine scaffold is a prevalent feature in many approved anticancer drugs, and pyridinylalkylamine derivatives are being actively investigated for their potential to inhibit tumor growth through various mechanisms.[2][5]

A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Pyridinylalkylamine derivatives can exert their anticancer effects through several mechanisms:

-

Inhibition of Kinases: Many kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis, are overactive in cancer. Pyridinylalkylamine derivatives can act as kinase inhibitors by competing with ATP for the binding site on the enzyme.[9][10]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by activating caspase cascades and modulating the expression of pro- and anti-apoptotic proteins.[11]

-

Cell Cycle Arrest: They can halt the progression of the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from dividing.[12][13]

-

DNA Intercalation and Topoisomerase Inhibition: Similar to some established chemotherapeutic agents, certain derivatives can intercalate into the DNA double helix or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[14]

B. Structure-Activity Relationship (SAR): Designing for Selectivity and Potency

The anticancer activity of pyridinylalkylamine derivatives is highly dependent on their chemical structure:

-

Substitution on the Pyridine Ring: The presence and position of specific functional groups on the pyridine ring can significantly enhance antiproliferative activity. For example, studies have shown that -OMe, -OH, -C=O, and -NH2 groups can increase potency, while bulky groups or halogen atoms may decrease it.[1][3]

-

The Alkylamine Linker: The length and flexibility of the alkylamine chain can influence how the molecule fits into the binding pocket of its target protein.

-

Terminal Amine Group: The nature of the amine group can affect the compound's ability to form hydrogen bonds and other interactions with the target.

A study on pyrido[2,3-d]pyrimidine derivatives revealed that the presence of a carbonyl group at the C-2 position and specific substitutions at the C-5 and C-7 positions were crucial for anticancer activity.[10]

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[14][15]

Materials:

-

Pyridinylalkylamine derivative stock solution (in DMSO)

-

Cancer cell line (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (for formazan solubilization)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyridinylalkylamine derivative in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions in triplicate.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[15]

-

D. Quantitative Data Summary: Anticancer Activity of Pyridine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-urea 8e | MCF-7 (Breast) | 0.11 (72h) | [16] |

| Pyridine-urea 8n | MCF-7 (Breast) | 0.80 (72h) | [16] |

| Pyrazolo[3,4-b]pyridine 9a | Hela (Cervical) | 2.59 | [9] |

| Pyrazolo[3,4-b]pyridine 14g | HCT-116 (Colon) | 1.98 | [9] |

| Pyrido[2,3-d]pyrimidine 63 | PC-3 (Prostate) | 1.54 | [10] |

| Pyrido[2,3-d]pyrimidine 63 | A-549 (Lung) | 3.36 | [10] |

E. Signaling Pathway: Kinase Inhibition in Cancer

Caption: Inhibition of receptor tyrosine kinases by pyridinylalkylamine derivatives.

III. Neuroprotective Effects: Combating Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Pyridinylalkylamine derivatives have shown promise in preclinical studies for their ability to counteract some of the key pathological processes in these disorders.[17][18]

A. Mechanism of Action: Targeting Amyloid-β Aggregation and More

A primary focus in Alzheimer's disease research is the aggregation of the amyloid-β (Aβ) peptide into toxic oligomers and plaques. Pyridinylalkylamine derivatives can interfere with this process:

-

Inhibition of Aβ Aggregation: Certain derivatives can bind to Aβ monomers or early-stage aggregates, preventing their assembly into neurotoxic species. The mechanism may involve interactions with the hydrophobic regions of the Aβ peptide.[18][19]

-

Metal Chelation: Metal ions, such as copper and zinc, can promote Aβ aggregation. The pyridine and amine moieties of these derivatives can chelate these metal ions, thereby inhibiting metal-induced aggregation.

-

Cholinesterase Inhibition: Some pyridinylalkylamine derivatives can inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. This leads to increased acetylcholine levels in the brain, which can improve cognitive function.[18]

One study reported a pyridine amine derivative, PAT, that effectively inhibited both self- and metal-induced Aβ aggregation.[18]

B. Structure-Activity Relationship (SAR): Designing for Blood-Brain Barrier Penetration and Target Engagement

For CNS-active compounds, the ability to cross the blood-brain barrier (BBB) is paramount. The SAR for neuroprotective pyridinylalkylamine derivatives focuses on:

-

Lipophilicity: A moderate degree of lipophilicity is required for BBB penetration. This can be tuned by modifying the alkyl chain and substituents on the pyridine ring.

-

Hydrogen Bonding Potential: The ability to form hydrogen bonds is important for interacting with Aβ and other targets.

-

Molecular Size and Shape: These parameters influence both BBB permeability and binding to the target site.

Research on 2,6-disubstituted pyridine derivatives as inhibitors of Aβ aggregation identified the 2,6-diaminopyridine moiety as a key component for activity.[19]

C. Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[20]

Materials:

-

Synthetic Aβ42 peptide

-

Hexafluoroisopropanol (HFIP) and DMSO for peptide solubilization

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Pyridinylalkylamine derivative stock solution (in DMSO)

-

Thioflavin T (ThT) stock solution

-

96-well black, clear-bottom plates

-

Fluorometric microplate reader

Procedure:

-

Preparation of Aβ Monomers:

-

Dissolve synthetic Aβ42 peptide in HFIP to a concentration of 1 mg/mL and incubate for 1 hour to ensure it is in a monomeric state.

-

Aliquot the solution and evaporate the HFIP. Store the peptide film at -80°C.

-

Prior to the assay, dissolve the peptide film in DMSO to a concentration of 5 mM.

-

-

Aggregation Assay:

-

Dilute the Aβ42 stock solution in PBS to a final concentration of 10-20 µM in the wells of a 96-well plate.

-

Add the pyridinylalkylamine derivative at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Incubate the plate at 37°C with intermittent shaking to promote aggregation.

-

-

ThT Fluorescence Measurement:

-

At specified time points, add ThT solution to each well to a final concentration of 10-20 µM.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

-

-

Data Analysis:

-

Plot the ThT fluorescence intensity against time to generate aggregation curves.

-

Compare the curves in the presence and absence of the inhibitor to determine the extent of aggregation inhibition.

-

D. Experimental Workflow: Aβ Aggregation Inhibition Assay

Caption: Workflow for the Thioflavin T assay to screen for Aβ aggregation inhibitors.

IV. Conclusion and Future Directions

Pyridinylalkylamine derivatives represent a highly versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their potential as antimicrobial, anticancer, and neuroprotective agents is well-supported by a growing body of scientific literature. The modular nature of their structure allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties through systematic structure-activity relationship studies.

The detailed experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of novel pyridinylalkylamine derivatives. As our understanding of the molecular basis of diseases deepens, the rational design of new compounds based on this privileged scaffold will undoubtedly lead to the development of next-generation therapeutics to address some of the most pressing challenges in human health. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles, and leveraging computational approaches to accelerate the discovery of new and improved pyridinylalkylamine-based drugs.

References

-

NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

-

NIH. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available from: [Link]

-

MDPI. Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Available from: [Link]

-

MDPI. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Available from: [Link]

-

PubMed. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. Available from: [Link]

-

PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

-

PubMed. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. Available from: [Link]

-

PubMed Central. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. Available from: [Link]

-

PubMed. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Available from: [Link]

-

PubMed. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Available from: [Link]

-

MDPI. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Available from: [Link]

-

ResearchGate. (PDF) Guideline for anticancer assays in cells. Available from: [Link]

-

YouTube. Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Available from: [Link]

-

ResearchGate. Synthesis and structure–activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization. Available from: [Link]

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

-

MDPI. Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. Available from: [Link]

-

ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. Available from: [Link]

-

ResearchGate. In vitro anticancer activity, IC50 (μM), of the tested compounds against human cancer cells after 72 h incubation. …. Available from: [Link]

-

PMC. Preparing Synthetic Aβ in Different Aggregation States. Available from: [Link]

-

PMC. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Available from: [Link]

-

PMC. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available from: [Link]

-

IJRPR. Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Available from: [Link]

-

PubMed. Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization. Available from: [Link]

-

Creative Bioarray. Aβ Peptide Aggregation Inhibition Assay. Available from: [Link]

-

PubMed. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Available from: [Link]

-

PubMed. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Available from: [Link]

-

PMC. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Available from: [Link]

-

ResearchGate. (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available from: [Link]

-

ResearchGate. Antimicrobial activity as MICs (µg/ml) of tested samples against tested organisms. Available from: [Link]

-

IJRPS. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available from: [Link]

-

MDPI. Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. Available from: [Link]

-

PMC. Small-molecule drugs development for Alzheimer's disease. Available from: [Link]

-

IJRPS. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available from: [Link]

-

Frontiers. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Available from: [Link]

-

PubMed Central. Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. Available from: [Link]

-

ResearchGate. Structure activity relationship. | Download Scientific Diagram. Available from: [Link]

-

PubMed Central. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 4. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure-activity relationships of pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles as potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1-(Pyridin-3-yl)propan-1-amine: A Technical Guide to Target Identification and Validation

Abstract

The pyridinyl-alkylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurologically active agents. This technical guide provides an in-depth exploration of the potential therapeutic targets for the novel compound, 1-(Pyridin-3-yl)propan-1-amine. Drawing upon established structure-activity relationships of analogous compounds and foundational pharmacological principles, we hypothesize and detail the scientific rationale for investigating two primary target classes: Nicotinic Acetylcholine Receptors (nAChRs) and Monoamine Oxidase (MAO) enzymes. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining a strategic, multi-pronged approach for target identification and validation, from initial in silico screening to detailed in vitro characterization. We provide field-proven, step-by-step experimental protocols and data interpretation frameworks to empower research teams to systematically evaluate the therapeutic promise of this compound.

Introduction: The Promise of a Privileged Scaffold

The pyridine ring is a cornerstone of modern drug design, prized for its ability to engage in a variety of non-covalent interactions and its favorable pharmacokinetic properties. When combined with an alkylamine side chain, as in this compound, the resulting molecule possesses the core structural features of known modulators of critical central nervous system (CNS) targets. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural similarity to known pharmacophores provides a strong, rational basis for targeted investigation.

This guide eschews a templated approach, instead focusing on a logical, evidence-driven narrative to identify and validate the most probable therapeutic targets for this compound. Our primary focus will be on two high-probability target families:

-

Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are fundamental to synaptic transmission and are implicated in a host of neurological and psychiatric disorders. The pyridine nitrogen of nicotinic agonists is known to form a critical hydrogen bond in the nAChR binding site[1].

-

Monoamine Oxidase (MAO): These mitochondrial enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO, particularly the MAO-B isoform, is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease[2][3][4].

This document will first present the scientific rationale for each proposed target class, followed by a detailed roadmap of experimental protocols designed to rigorously test these hypotheses.

Primary Target Hypothesis 1: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The structural resemblance of this compound to nicotine and other nAChR ligands is striking. The pyridine ring serves as a key hydrogen bond acceptor, a feature essential for binding to the receptor's orthosteric site[1]. Furthermore, the flexibility of the propan-1-amine side chain allows for potential interactions with various nAChR subtypes, which include α4β2, α7, and others, each with distinct physiological roles and therapeutic implications[5].

It is plausible that this compound could act as an agonist, antagonist, or an allosteric modulator. Positive allosteric modulators (PAMs), in particular, are an attractive therapeutic modality as they enhance the effect of the endogenous neurotransmitter, acetylcholine, rather than directly activating the receptor indiscriminately[3].

Rationale for nAChR as a Target

-

Structural Analogy: The pyridinyl-alkylamine core is a well-established pharmacophore for nAChR ligands[5][6].

-

Therapeutic Relevance: nAChRs are validated targets for a wide range of conditions including Alzheimer's disease, schizophrenia, nicotine addiction, and inflammatory disorders[7][8].

-

Modulatory Potential: The compound could exhibit diverse pharmacological profiles, from direct agonism/antagonism to more nuanced allosteric modulation, offering a broad scope for therapeutic application[3].

Experimental Workflow for nAChR Target Validation

The following workflow outlines a systematic approach to determine if and how this compound interacts with nAChRs.

Caption: Workflow for nAChR target identification and validation.

Detailed Experimental Protocols

Objective: To predict the binding mode and estimate the binding affinity of this compound to various nAChR subtypes.

Protocol:

-

Receptor Preparation: Obtain crystal structures of relevant nAChR subtypes (e.g., α4β2, α7) from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: Generate a 3D conformation of this compound and optimize its geometry using a suitable force field.

-

Docking Simulation: Use molecular docking software such as AutoDock Vina or Schrödinger Glide to dock the ligand into the defined binding site of the receptor[7][8]. The binding site can be defined based on the location of known co-crystallized ligands.

-

Analysis: Analyze the resulting docking poses and scoring functions. The best poses will reveal potential key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues. The docking score will provide an estimation of the binding affinity.

Objective: To experimentally determine the binding affinity (Ki) of this compound to specific nAChR subtypes.

Protocol:

-

Membrane Preparation: Use cell lines stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2, GH4C1-hα7) or brain tissue known to be rich in the target receptor. Prepare cell membrane homogenates.

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7) and varying concentrations of the test compound, this compound.

-

Incubation and Filtration: Incubate the plates to allow for competitive binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Primary Target Hypothesis 2: Inhibition of Monoamine Oxidase (MAO)

Many heterocyclic compounds, including those with pyridazine and pyridine cores, are known to be inhibitors of monoamine oxidase[2][9][10]. MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on phenylethylamine and dopamine[11][12]. Selective MAO-B inhibitors are of particular therapeutic interest for Parkinson's disease, as they can increase dopamine levels in the brain[2][4].

Rationale for MAO as a Target

-

Structural Precedent: The pyridine ring is present in various known MAO inhibitors[2][9].

-

Therapeutic Significance: MAO inhibitors are established treatments for depression (MAO-A inhibitors) and neurodegenerative diseases like Parkinson's (MAO-B inhibitors)[11].

-

Favorable Drug Profile: Reversible and selective MAO-B inhibitors can offer a safer alternative to irreversible inhibitors, with fewer side effects[13].

Experimental Workflow for MAO Target Validation